molecular formula C6H4BrNO4 B8118903 4-Bromo-6-nitrobenzene-1,3-diol

4-Bromo-6-nitrobenzene-1,3-diol

Cat. No.: B8118903
M. Wt: 234.00 g/mol
InChI Key: PUHSEPWEWCKCQF-UHFFFAOYSA-N
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Description

4-Bromo-6-nitrobenzene-1,3-diol is an aromatic compound characterized by the presence of bromine and nitro functional groups attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-nitrobenzene-1,3-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 4-bromophenol to introduce the nitro group, followed by hydroxylation to form the diol. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and subsequent hydroxylation can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitrobenzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

    Reduction: The major product is 4-bromo-6-aminobenzene-1,3-diol.

    Oxidation: The major product is 4-bromo-6-nitroquinone.

Scientific Research Applications

4-Bromo-6-nitrobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrophenol
  • 4-Bromo-2-nitrophenol
  • 4-Bromo-5-nitrobenzene-1,3-diol

Uniqueness

4-Bromo-6-nitrobenzene-1,3-diol is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

4-bromo-6-nitrobenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSEPWEWCKCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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